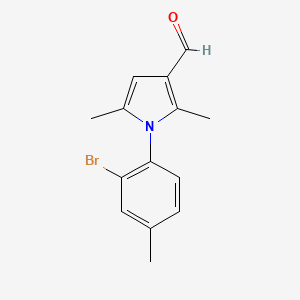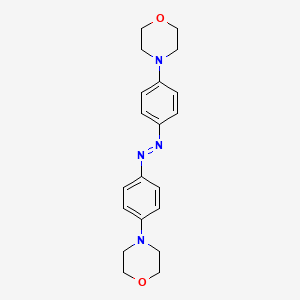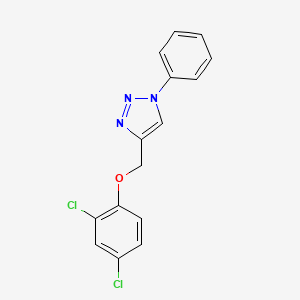![molecular formula C8H10N4O2 B14140002 2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 3920-36-3](/img/structure/B14140002.png)
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolopyrimidine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system, which can affect its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3920-36-3 |
|---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2,4,6-trimethylpyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)7(13)12(3)8(14)11(5)2/h4H,1-3H3 |
InChI-Schlüssel |
ZKFGMBUHFQDXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)


![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)





![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)


![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)

